molecular formula C25H27N5O3 B2835305 4-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one CAS No. 1219902-38-1

4-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one

Cat. No.: B2835305
CAS No.: 1219902-38-1
M. Wt: 445.523
InChI Key: NABCMOUDDHVTFW-UHFFFAOYSA-N
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Description

4-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one is a useful research compound. Its molecular formula is C25H27N5O3 and its molecular weight is 445.523. The purity is usually 95%.
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Biological Activity

The compound 4-(5-{[4-(4-acetylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one is a synthetic organic molecule that combines multiple pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on diverse research findings.

Chemical Structure

The compound features several key structural components:

  • Pyrrolidinone : A five-membered lactam that often exhibits biological activity.
  • Oxadiazole : A heterocyclic compound known for its antimicrobial and anti-inflammatory properties.
  • Piperazine : Commonly associated with psychoactive effects and used in various pharmaceuticals.

Anticonvulsant Properties

Research has indicated that compounds similar to the target molecule exhibit anticonvulsant activity. For instance, studies on related oxadiazole derivatives have shown efficacy in models of epilepsy, particularly through neurochemical modulation. A notable study demonstrated that certain oxadiazole compounds improved seizure outcomes in zebrafish models by altering neurotransmitter levels and reducing oxidative stress .

Neuroprotective Effects

The neuroprotective potential of oxadiazole-containing compounds is significant. These compounds have been shown to scavenge reactive oxygen species (ROS) and reduce neuronal damage in various models of oxidative stress. The neurochemical profiling of these compounds suggests they can enhance levels of neurosteroids and modulate neurotransmitter systems, which may contribute to their protective effects against neurodegeneration .

Antimicrobial Activity

Compounds featuring the oxadiazole moiety are often evaluated for antimicrobial properties. Research indicates that derivatives can inhibit bacterial growth and exhibit enzyme inhibitory activities against targets like acetylcholinesterase (AChE) and urease. This suggests potential applications in treating infections or as adjuncts in neurological disorders where infection is a concern .

The biological activity of the compound can be attributed to several mechanisms:

  • Modulation of Neurotransmitter Systems : By influencing levels of serotonin, dopamine, and GABA, the compound may exert both anticonvulsant and mood-stabilizing effects.
  • Oxidative Stress Reduction : The ability to scavenge ROS contributes to its neuroprotective profile, potentially mitigating damage in conditions like epilepsy and neurodegenerative diseases.
  • Enzyme Inhibition : Inhibition of key enzymes involved in neurotransmitter metabolism or bacterial growth can enhance therapeutic efficacy.

Case Studies

  • Zebrafish Model for Epilepsy : In a controlled study using pentylenetetrazole (PTZ)-induced seizures in zebrafish, the administration of similar oxadiazole derivatives led to significant reductions in seizure duration and frequency. This was linked to alterations in neurotransmitter dynamics and oxidative stress markers .
  • Antibacterial Screening : A series of synthesized piperazine derivatives were screened for antibacterial activity against common pathogens. The results indicated that certain modifications increased potency against Gram-positive bacteria, highlighting the potential for developing new antibiotics from this scaffold .

Data Tables

PropertyValue/Description
Molecular Weight541.6 g/mol
Structural FeaturesPyrrolidinone, Oxadiazole, Piperazine
Anticonvulsant ActivityEffective in PTZ-induced seizure models
Neuroprotective MechanismROS scavenging, neurotransmitter modulation
Antimicrobial ActivityActive against various bacterial strains

Properties

IUPAC Name

4-[5-[[4-(4-acetylphenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-18(31)19-7-9-21(10-8-19)29-13-11-28(12-14-29)17-23-26-25(27-33-23)20-15-24(32)30(16-20)22-5-3-2-4-6-22/h2-10,20H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABCMOUDDHVTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NO3)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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